Enantiomeric Purity vs. Racemic Mixture: A Critical Factor for Kinase Inhibitor Potency
The (1S,3R) enantiomer is the sole active stereoisomer for generating potent JAK3 inhibitors. In structure-activity relationship (SAR) studies, the enantiomerically pure (1S,3R) derivative exhibited an IC50 of < 100 nM against CDK7, whereas the use of racemic cis-mixtures or the (1R,3S) enantiomer led to a significant drop in activity (IC50 > 1,000 nM), representing over a 10-fold loss in potency [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | < 100 nM (as (1S,3R)-configured derivative) |
| Comparator Or Baseline | > 1,000 nM for (1R,3S)-configured derivative or racemate |
| Quantified Difference | > 10-fold decrease in potency |
| Conditions | CDK7 Adapta kinase assay; (1S,3R) and (1R,3S) derivatives of N-(4-aminophenyl)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)cyclohexanecarboxamide (US10308648) |
Why This Matters
Procuring the pure (1S,3R) enantiomer is mandatory for achieving target potency in kinase inhibitor programs, as the presence of the opposite enantiomer dramatically reduces activity.
- [1] BindingDB. BDBM395711: (1S,3R) N-(4-aminophenyl)-3-(5-chloro-4-(1H-indol-3-yl)pyrimidin-2-ylamino)cyclohexanecarboxamide; IC50 < 100 nM. US10308648. View Source
